6-(2,4-Dichlorophenyl)-2-ethoxypyridine-3-carboxamide
CAS No.: 866136-74-5
Cat. No.: VC7897698
Molecular Formula: C14H12Cl2N2O2
Molecular Weight: 311.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866136-74-5 |
|---|---|
| Molecular Formula | C14H12Cl2N2O2 |
| Molecular Weight | 311.2 g/mol |
| IUPAC Name | 6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carboxamide |
| Standard InChI | InChI=1S/C14H12Cl2N2O2/c1-2-20-14-10(13(17)19)5-6-12(18-14)9-4-3-8(15)7-11(9)16/h3-7H,2H2,1H3,(H2,17,19) |
| Standard InChI Key | FUVRDIUPYGUHRY-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N |
| Canonical SMILES | CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 6-(2,4-dichlorophenyl)-2-ethoxypyridine-3-carboxamide, reflects its core pyridine ring substituted at positions 2, 3, and 6. Key structural attributes include:
Molecular Architecture
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Pyridine Core: The central pyridine ring provides a planar, aromatic scaffold conducive to π-π stacking interactions, a common feature in bioactive molecules.
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Ethoxy Group (-OCH₂CH₃): Positioned at C2, this substituent enhances lipophilicity, potentially improving membrane permeability .
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Carboxamide (-CONH₂): At C3, this polar group may facilitate hydrogen bonding with biological targets, such as enzymes or receptors.
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2,4-Dichlorophenyl Moiety: The dichlorinated aromatic ring at C6 introduces steric bulk and electron-withdrawing effects, often associated with antimicrobial activity .
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 311.16 g/mol | |
| SMILES Notation | CCOC1=C(C=CC(=N1)C2=C(C=C(C=C2)Cl)Cl)C(=O)N | |
| InChI Key | FUVRDIUPYGUHRY-UHFFFAOYSA-N | |
| Purity | 90% (commercial samples) |
The compound’s logP (calculated) is estimated at 3.2, indicating moderate lipophilicity suitable for crossing biological barriers . Its solubility in aqueous solutions is likely limited due to the hydrophobic dichlorophenyl group, necessitating organic solvents like dimethyl sulfoxide (DMSO) for experimental use .
Synthesis and Structural Analogues
| Parameter | Specification |
|---|---|
| Signal Word | Warning |
| Precautionary Statements | P261, P264, P271, P280 |
| Hazard Statements | H315, H319, H335 |
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